molecular formula C7H10O3 B6251196 2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 109704-45-2

2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No. B6251196
CAS RN: 109704-45-2
M. Wt: 142.2
InChI Key:
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Description

2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid is a chemical compound with the CAS Number: 109704-45-2 . It has a molecular weight of 142.15 . The IUPAC name for this compound is 2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid .


Synthesis Analysis

The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as 2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This efficient and modular approach opens the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The InChI code for 2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid is 1S/C7H10O3/c8-6(9)7(10)3-4-1-5(7)2-4/h4-5,10H,1-3H2,(H,8,9) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid is a powder with a melting point of 87-88 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Bicyclo[2.1.1]hexanes, including 2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid, are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view, suggesting potential for future research and development .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Sodium hydroxide", "Chloroacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Cyclohexene is reacted with bromine in the presence of sodium hydroxide to form 1-bromo-1-cyclohexene.", "1-bromo-1-cyclohexene is reduced with sodium borohydride to form 1-cyclohexenol.", "1-cyclohexenol is reacted with chloroacetic acid in the presence of sodium hydroxide to form 2-chloro-2-cyclohexen-1-yl acetic acid.", "2-chloro-2-cyclohexen-1-yl acetic acid is hydrolyzed with hydrochloric acid to form 2-chloro-2-cyclohexen-1-yl acetic acid.", "2-chloro-2-cyclohexen-1-yl acetic acid is reacted with sodium hydroxide to form 2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid.", "The product is extracted with ethyl acetate and washed with water and sodium bicarbonate to remove impurities." ] }

CAS RN

109704-45-2

Product Name

2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid

Molecular Formula

C7H10O3

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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